molecular formula C8H6FNO B12967973 5-Fluoro-2-(hydroxymethyl)benzonitrile

5-Fluoro-2-(hydroxymethyl)benzonitrile

Cat. No.: B12967973
M. Wt: 151.14 g/mol
InChI Key: YFKQAEOUCDGOGO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzonitrile, where a fluorine atom is substituted at the 5-position and a hydroxymethyl group is attached at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(hydroxymethyl)benzonitrile can be achieved through several methods. One common approach involves the use of fluorinated benzaldehyde derivatives. For instance, the reaction of 5-fluoro-2-formylbenzonitrile with appropriate reducing agents can yield this compound . Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(hydroxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(hydroxymethyl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(hydroxymethyl)benzonitrile is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the hydroxymethyl group can increase its solubility and reactivity .

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoro-2-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H6FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,11H,5H2

InChI Key

YFKQAEOUCDGOGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CO

Origin of Product

United States

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